molecular formula C21H25ClN2O4 B13696481 Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride

Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride

Cat. No.: B13696481
M. Wt: 404.9 g/mol
InChI Key: ACRYFZPKXSNRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride is a compound widely used in the field of organic chemistry, particularly in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during chemical reactions. This compound is often utilized as a building block in the synthesis of peptides and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride typically involves the reaction of Fmoc-protected amino acids with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride primarily involves the protection and deprotection of amine groups. The Fmoc group protects the amine group during chemical reactions, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amine can participate in further chemical reactions, such as peptide bond formation . The ester group can also be hydrolyzed to yield carboxylic acids, which can be used in various coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride is unique due to its specific combination of an Fmoc-protected amine and an ester group. This dual functionality allows for versatile applications in peptide synthesis and other chemical reactions, making it a valuable tool in organic chemistry .

Properties

Molecular Formula

C21H25ClN2O4

Molecular Weight

404.9 g/mol

IUPAC Name

ethyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride

InChI

InChI=1S/C21H24N2O4.ClH/c1-2-26-20(24)13-22-11-12-23-21(25)27-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19;/h3-10,19,22H,2,11-14H2,1H3,(H,23,25);1H

InChI Key

ACRYFZPKXSNRIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

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